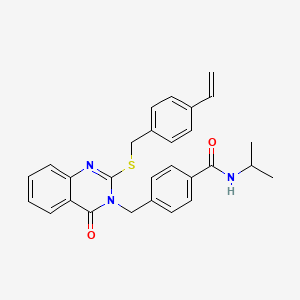

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Description

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative featuring a 4-vinylbenzylthio group at position 2, an N-isopropyl benzamide substituent at position 4, and a methylene bridge linking the quinazolinone core to the benzamide moiety. This structure combines elements of aromaticity, sulfur-based substitution, and amide functionality, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2S/c1-4-20-9-11-22(12-10-20)18-34-28-30-25-8-6-5-7-24(25)27(33)31(28)17-21-13-15-23(16-14-21)26(32)29-19(2)3/h4-16,19H,1,17-18H2,2-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYLJDFAIPKYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” typically involves multi-step organic reactions. The key steps may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thioether Formation:

Vinylbenzyl Group Addition: This step involves the alkylation of the quinazoline core with a vinylbenzyl halide.

Amide Formation: The final step involves the coupling of the intermediate with isopropylamine to form the benzamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazoline core or the amide group, potentially leading to the formation of amines or alcohols.

Substitution: The vinyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the quinazoline core may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to alter cellular signaling.

Pathways: Interference with biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a quinazolin-4(3H)-one core with multiple analogs (Table 1). Key structural differences lie in substituents at positions 2 and 3:

Key Observations :

- The 4-vinylbenzylthio group in the target compound introduces steric bulk and π-electronic effects distinct from simpler thioethers (e.g., ethylthio in compound 2) or phenoxymethyl groups (e.g., 7d) .

Key Observations :

- The target compound’s vinylbenzylthio group likely requires a thiol-displacement reaction similar to S-substituted analogs in .

- HATU-mediated coupling (as in ) is a plausible route for attaching the N-isopropylbenzamide group, ensuring high yield and purity.

Physicochemical Properties

Substituents significantly influence melting points and solubility (Table 3):

Key Observations :

- The vinylbenzyl group may reduce crystallinity compared to dichlorophenoxymethyl groups (7f), improving solubility .

- The isopropyl benzamide moiety likely increases lipophilicity relative to sulfonamides (compound 2), affecting bioavailability .

Key Observations :

- Thioether substituents critically modulate enzyme affinity. Ethylthio (compound 2) shows higher hCA IX inhibition than bulkier benzylthio analogs .

Biological Activity

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a derivative of quinazoline, a structure known for its diverse biological activities, particularly in the field of cancer therapeutics. This compound has been synthesized and evaluated for its potential applications in inhibiting various protein kinases, which are critical in regulating cell growth and proliferation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a vinylbenzyl thio group and an isopropyl moiety, contributing to its unique biological profile.

The biological activity of this compound primarily revolves around its ability to inhibit specific tyrosine kinases. Tyrosine kinases play a pivotal role in various signaling pathways, and their dysregulation is often associated with cancer progression. The compound has shown inhibitory effects against several key kinases, including:

- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.

- HER2 (Human epidermal growth factor receptor 2) : Associated with aggressive forms of breast cancer.

- EGFR (Epidermal growth factor receptor) : Plays a significant role in cell proliferation and survival.

- VEGFR2 (Vascular endothelial growth factor receptor 2) : Critical for angiogenesis.

Research Findings

Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit potent cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory activities observed against different kinases:

| Compound | CDK2 IC50 (µM) | HER2 IC50 (µM) | EGFR IC50 (µM) | VEGFR2 IC50 (µM) |

|---|---|---|---|---|

| N-isopropyl derivative | 0.173 ± 0.012 | 0.079 ± 0.015 | 0.102 ± 0.014 | Not significant |

| Control (Imatinib) | 0.131 ± 0.015 | 0.078 ± 0.015 | 0.056 ± 0.012 | - |

These results indicate that the compound exhibits comparable potency to established inhibitors like imatinib for CDK2 and HER2, suggesting its potential as a therapeutic agent in oncology.

Case Studies

In a recent study published in Nature, researchers explored the effects of quinazoline derivatives on MCF-7 breast cancer cells. The study reported that the N-isopropyl derivative significantly reduced cell viability and induced apoptosis, primarily through the inhibition of CDK2 and HER2 pathways . Another investigation highlighted the compound's ability to inhibit angiogenesis by targeting VEGFR2, although its efficacy was less pronounced compared to other kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.